molecular formula C5H4N2O2 B088261 2-Nitropyridine CAS No. 15009-91-3

2-Nitropyridine

Cat. No. B088261
CAS RN: 15009-91-3
M. Wt: 124.1 g/mol
InChI Key: HLTDBMHJSBSAOM-UHFFFAOYSA-N
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Patent
US07534799B2

Procedure details

In addition, compounds referred to hereinbelow as 7e and 7f were synthesized by modifying the method described by Tohda et al, Nucleophilic Reaction upon Electron-Deficient Pyridone Derivatives X. One-Pot Synthesis of 3-Nitropyridines by Ring Transformation of 1-Methyl-3,5-dinitro-2-pyridone with Ketones or Aldehydes in the Presence of Ammonia, Bull. Chem. Soc. Jpn. 1990, 63, 2820-2827, for producing nitropyridine by using 3,5 dinitro-1-methyl-2-pyridone which produced the nitro compound 7e which was reduced to the amine 7f.
[Compound]
Name
7e
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
7f
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3-Nitropyridines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Ketones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Aldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]1=O.CN1C=C([N+:15]([O-:17])=[O:16])C=C([N+]([O-])=O)C1=O.N>>[N+:15]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=1)([O-:17])=[O:16]

Inputs

Step One
Name
7e
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
7f
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(C=CC=C1)=O
Step Four
Name
3-Nitropyridines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])=O
Name
Ketones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Aldehydes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were synthesized

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.